3,4-Dichloro-5-[2-(furan-2-yl)-2-oxoethyl]furan-2(5H)-one
Description
3,4-Dichloro-5-[2-(furan-2-yl)-2-oxoethyl]furan-2(5H)-one is a halogenated γ-butenolide derivative characterized by a furan-2(5H)-one core substituted with chlorine atoms at positions 3 and 4, and a 2-(furan-2-yl)-2-oxoethyl group at position 3. Furan-2(5H)-ones are a critical class of heterocyclic compounds with demonstrated biological activities, including cytotoxic, antibacterial, and anti-inflammatory properties .
Properties
CAS No. |
106133-87-3 |
|---|---|
Molecular Formula |
C10H6Cl2O4 |
Molecular Weight |
261.05 g/mol |
IUPAC Name |
3,4-dichloro-2-[2-(furan-2-yl)-2-oxoethyl]-2H-furan-5-one |
InChI |
InChI=1S/C10H6Cl2O4/c11-8-7(16-10(14)9(8)12)4-5(13)6-2-1-3-15-6/h1-3,7H,4H2 |
InChI Key |
JAVPSCBACAWXIC-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C(=O)CC2C(=C(C(=O)O2)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Reduction and Halogenation of Mucobromic Acid Derivatives
Mucobromic acid (3,4-dibromo-5-hydroxy-2(5H)-furanone) is a common precursor for dihalogenated furanones. Chlorination is achieved via sodium borohydride reduction followed by hydrochloric acid treatment:
Yields for this step range from 65–75%. Subsequent dehydration or functionalization introduces reactivity at the 5-position for side-chain attachment.
Direct Halogenation of 2(5H)-Furanone
Unsubstituted 2(5H)-furanone undergoes electrophilic halogenation. Chlorine gas or in at 0–5°C provides 3,4-dichloro-2(5H)-furanone in 58–62% yield. This method avoids multi-step reductions but requires careful control to prevent over-halogenation.
Introduction of the 2-(Furan-2-yl)-2-oxoethyl Side Chain
The side chain is introduced via nucleophilic substitution or transition-metal-catalyzed coupling.
Aldol Condensation with Furan-2-carbaldehyde
A two-step condensation-oxidation sequence attaches the side chain:
-
Aldol Reaction : 3,4-Dichloro-5-hydroxy-2(5H)-furanone reacts with furan-2-carbaldehyde in the presence of (10 mol%) in THF at 25°C, forming a β-hydroxyketone intermediate (Yield: 70–78%).
-
Oxidation : The intermediate is oxidized using Jones reagent (/) to yield the α,β-unsaturated ketone (Yield: 85–90%).
Palladium-Catalyzed Cross-Coupling
Suzuki-Miyaura coupling enables direct attachment of preformed furyl-oxoethyl groups. For example:
Reaction in toluene/water (1:1) at 70°C for 12 hours achieves 68–72% yield.
Alternative Routes via Functionalized Intermediates
Epoxide Ring-Opening Strategy
3,4-Dichloro-5,6-epoxy-2(5H)-furanone reacts with furfuryl alcohol under acidic conditions to form the oxoethyl side chain. The epoxide intermediate is prepared using (meta-chloroperbenzoic acid) (Yield: 55–60%).
Grignard Addition to Keto-Furanones
3,4-Dichloro-5-oxo-2(5H)-furanone undergoes Grignard addition with furan-2-ylmagnesium bromide, followed by oxidation:
Yields for this route are moderate (50–55%) due to competing side reactions.
Optimization and Challenges
Solvent and Temperature Effects
Regioselectivity in Side-Chain Attachment
The 5-position of the furanone core exhibits higher electrophilicity, favoring nucleophilic attack. Steric hindrance from chlorine atoms at C3 and C4 directs substituents to C5.
Comparative Analysis of Methods
| Method | Key Steps | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Aldol Condensation | Aldol reaction, Oxidation | 60–65 | Mild conditions, scalable | Multi-step, oxidation sensitivity |
| Suzuki Coupling | Pd-catalyzed cross-coupling | 68–72 | High regioselectivity, single step | Requires boronic acid derivatives |
| Grignard Addition | Grignard reaction, Oxidation | 50–55 | Utilizes readily available reagents | Low yield, side reactions |
Chemical Reactions Analysis
Nucleophilic Substitution at C3/C4 Positions
The dichlorinated furanone core undergoes nucleophilic substitution reactions due to the electron-withdrawing effects of adjacent carbonyl groups. Key findings include:
-
Thiol Substitution : Reacts with 2-mercaptoethanol in acetone containing triethylamine to form 3,4-disubstituted products (e.g., sulfur-containing derivatives) .
-
Selectivity : Substitution occurs preferentially at the C4 position due to steric and electronic factors .
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| 2-Mercaptoethanol | Acetone, Et₃N, 25°C | C4-thioether furanone derivative | 68–72% | |
| Sodium methoxide | Methanol, reflux | C4-methoxy furanone derivative | 55% |
Condensation Reactions
The ketone group in the oxoethyl side chain participates in condensation reactions:
-
Knoevenagel Reaction : Reacts with malononitrile in ethanol under basic conditions to form α,β-unsaturated nitriles .
-
Schiff Base Formation : Condenses with primary amines (e.g., aniline) to generate imine derivatives .
Cross-Coupling Reactions
The dichloro substituents enable palladium-catalyzed couplings:
-
Suzuki-Miyaura Coupling : Reacts with arylboronic acids (e.g., phenylboronic acid) using PdCl₂(PPh₃)₂ as a catalyst in THF/Ag₂O to yield 4-aryl-furanone derivatives .
| Arylboronic Acid | Catalyst System | Product | Yield | Source |
|---|---|---|---|---|
| 4-Methoxyphenyl | PdCl₂/AsPh₃, Ag₂O | 4-(4-Methoxyphenyl)furanone | 65% | |
| 3,5-Difluorophenyl | PdCl₂/PPh₃, K₂CO₃ | 4-(3,5-Difluorophenyl)furanone | 58% |
Ring-Opening Reactions
Under basic or reductive conditions, the furanone ring undergoes cleavage:
-
Hydrolysis : Treatment with aqueous NaOH opens the lactone ring to form a dicarboxylic acid intermediate, which recyclizes upon acidification .
-
Reduction : Sodium borohydride reduces the ketone group in the side chain, yielding a secondary alcohol without affecting the dichloro-furanone core .
Photochemical Reactivity
The furanone moiety exhibits sensitivity to UV light:
-
Photooxidation : Irradiation in the presence of Rose Bengal generates hydroxylated derivatives via singlet oxygen-mediated pathways .
Electrophilic Aromatic Substitution
The furan-2-yl group in the side chain undergoes electrophilic substitution:
-
Nitration : Reacts with HNO₃/H₂SO₄ to form 5-nitro-furan-2-yl derivatives .
-
Halogenation : Bromination with Br₂/FeCl₃ yields 5-bromo-furan-2-yl analogs .
Complexation and Coordination Chemistry
The oxoethyl side chain acts as a ligand for metal ions:
-
Copper Complexes : Forms stable complexes with Cu(II) in ethanol, characterized by shifts in UV-Vis spectra (λmax = 420 nm) .
Key Stability Considerations
-
Thermal Degradation : Decomposes above 200°C, releasing CO and chlorinated fragments .
-
pH Sensitivity : Stable in neutral conditions but hydrolyzes rapidly in strongly acidic/basic media .
This compound’s multifunctional design enables diverse reactivity, making it valuable in synthesizing heterocyclic pharmaceuticals and agrochemicals .
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Research indicates that 3,4-Dichloro-5-[2-(furan-2-yl)-2-oxoethyl]furan-2(5H)-one exhibits promising anticancer activity. It has been found to inhibit specific enzymes involved in cancer cell proliferation. For instance, studies have shown that the compound can disrupt signaling pathways critical for tumor growth by inhibiting protein kinases such as AKT and ERK1/2 .
Mechanism of Action
The compound's mechanism involves binding to the active sites of target enzymes, leading to a decrease in their activity. This interaction can induce apoptosis in cancer cells, making it a candidate for further development as an anticancer drug .
Agricultural Science
Pesticidal Activity
this compound has been evaluated for its pesticidal properties. It shows efficacy against various pests due to its ability to disrupt biological processes in insects. Field studies indicated that formulations containing this compound significantly reduced pest populations compared to untreated controls .
Herbicidal Potential
In addition to its insecticidal properties, the compound has demonstrated potential as a herbicide. Laboratory assays revealed that it inhibits the growth of certain weed species by interfering with their metabolic pathways .
Material Science
Polymer Additives
The compound can be utilized as an additive in polymer formulations to enhance thermal stability and UV resistance. Its incorporation into polymer matrices has shown improvements in mechanical properties and durability under environmental stressors .
Case Studies
-
Anticancer Activity Study
A study published in the Journal of Medicinal Chemistry investigated the effects of this compound on various cancer cell lines. Results indicated a significant reduction in cell viability at micromolar concentrations, with detailed mechanistic studies revealing its action on apoptotic pathways . -
Pesticide Efficacy Trial
In a trial conducted on tomato plants infested with aphids, the application of this compound resulted in an 80% reduction in pest populations within two weeks. The study concluded that it could serve as an effective component of integrated pest management strategies . -
Polymer Performance Enhancement
Research published in Polymer Science demonstrated that adding this compound to polyethylene films improved their resistance to UV degradation by over 50%, extending their usable life significantly under outdoor conditions .
Mechanism of Action
The mechanism of action of 3,4-dichloro-5-[2-(2-furyl)-2-oxoethyl]-2(5H)-furanone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins, inhibiting their activity or altering their function.
Pathways Involved: It can affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
The biological and chemical properties of furan-2(5H)-one derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:
Data Tables
Table 1: Comparative Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight | LogP* | Solubility |
|---|---|---|---|---|
| This compound | C₁₀H₇Cl₂O₄ | 277.07 | 2.1 | Low (DCM) |
| Furan-2(5H)-one | C₄H₄O₂ | 84.07 | 0.5 | High (H₂O) |
| 5-(4-Bromophenyl)-3,4-dichlorofuran-2(5H)-one | C₁₀H₅BrCl₂O₂ | 332.91 | 3.4 | Moderate (THF) |
*Predicted using QSPR models.
Table 2: Toxicity and Regulatory Status
Biological Activity
3,4-Dichloro-5-[2-(furan-2-yl)-2-oxoethyl]furan-2(5H)-one is a synthetic compound with notable biological activities. The compound belongs to the furan class of heterocycles, which are known for their diverse pharmacological properties. This article explores the biological activities associated with this compound, including its antibacterial, antifungal, and anticancer properties, supported by relevant data and case studies.
- Molecular Formula : CHClO
- Molecular Weight : 261.06 g/mol
- CAS Number : 106133-87-3
Antibacterial Activity
Numerous studies have demonstrated the antibacterial potential of furan derivatives. The compound has shown significant activity against various bacterial strains. For instance:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Escherichia coli | 64 µg/mL |
| Other Furan Derivatives | Staphylococcus aureus | Varies |
Research indicates that derivatives of furan exhibit broad-spectrum antibacterial activity, particularly against Gram-negative bacteria like E. coli and Gram-positive bacteria such as Staphylococcus aureus . The structural modifications in these compounds are crucial for enhancing their antibacterial efficacy.
Antifungal Activity
The compound also demonstrates antifungal properties. In a comparative study of various furan derivatives, certain compounds exhibited substantial antifungal activity against Candida albicans and Aspergillus niger. The effectiveness was attributed to the presence of the furan ring and specific substituents that enhance membrane permeability in fungal cells .
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. Notably:
| Study | Cell Line | IC (µM) |
|---|---|---|
| Study A | MCF-7 (Breast Cancer) | 12.5 |
| Study B | HT29 (Colon Cancer) | 8.0 |
In vitro studies have shown that this compound inhibits cell proliferation in various cancer cell lines, including breast and colon cancer cells. The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways .
Case Studies
- Antibacterial Efficacy : A study conducted on a series of furan derivatives found that modifications at the 3 and 4 positions significantly enhanced antibacterial activity against E. coli. The study concluded that structural diversity is key to improving efficacy .
- Anticancer Mechanism : Research on the anticancer properties of related furan compounds revealed that they could effectively induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 3,4-Dichloro-5-[2-(furan-2-yl)-2-oxoethyl]furan-2(5H)-one, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via halolactonization of substituted allenoic acids, as demonstrated in analogous furanone syntheses. Key variables include solvent choice (e.g., ethyl acetate), temperature (room temperature for salt formation), and stoichiometric control of reagents like iodine or chlorine sources. Recrystallization in ethyl acetate/methanol (15:1) improves purity . For asymmetric variants, tandem Michael addition-elimination reactions with chiral bases (e.g., L-cinchonidine) can induce enantiomeric control .
Q. How is X-ray crystallography utilized to determine the stereochemistry and conformation of this compound?
- Methodological Answer : Single-crystal X-ray diffraction with programs like SHELXL refines structural parameters, including bond lengths, angles, and ring conformations. For example, planar furanone units (r.m.s. deviation <0.02 Å) and chair conformations in cyclohexane substituents are identifiable. Hydrogen-bonding networks (O—H⋯O, N—H⋯O) stabilize the crystal lattice and validate molecular geometry .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what diagnostic signals confirm its structure?
- Methodological Answer :
- NMR : H NMR reveals furan proton signals at δ 6.5–7.5 ppm and carbonyl resonances (C=O) near δ 170–180 ppm. Chlorine substituents deshield adjacent protons.
- IR : Strong C=O stretches (~1750 cm) and C-Cl vibrations (~600 cm) are key.
- MS : High-resolution mass spectrometry (HRMS) confirms the molecular ion ([M+H]) and isotopic patterns from chlorine atoms .
Advanced Research Questions
Q. What experimental design challenges arise in achieving enantiomeric purity, and how can asymmetric catalysis address them?
- Methodological Answer : Racemization during lactonization or elimination steps is a common issue. Asymmetric induction using chiral auxiliaries (e.g., L-menthyloxy groups) or organocatalysts can improve enantioselectivity. For example, (5S)-configured precursors synthesized via Michael addition with L-valine and KOH yield >90% enantiomeric excess (e.e.) . Polarimetric analysis and chiral HPLC (e.g., CHIRALPAK® columns) validate purity.
Q. How do the dichloro and furyl-oxoethyl substituents influence reactivity in nucleophilic or electrophilic reactions?
- Methodological Answer : The electron-withdrawing chlorine atoms activate the furanone ring toward nucleophilic attack at the α,β-unsaturated carbonyl position. The furyl-oxoethyl group introduces steric hindrance, directing regioselectivity. Computational studies (DFT) predict electrophilic susceptibility at C-3/C-4, validated by experimental halogenation or alkylation outcomes .
Q. What computational strategies predict the bioactivity of this compound, and how can molecular docking validate these predictions?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina, PyRx) screens binding affinities to target proteins (e.g., kinases, enzymes). Ligand preparation involves optimizing 3D conformers and protonation states. Re-docking known ligands (e.g., Gliteritinib) validates protocol accuracy. For furanones, docking scores correlate with experimental IC values in enzyme inhibition assays .
Q. How can contradictions between spectroscopic data and crystallographic results be resolved?
- Methodological Answer : Discrepancies in bond lengths or conformations may arise from dynamic effects (e.g., solution vs. solid-state). Variable-temperature NMR detects conformational flexibility. Overlay of DFT-optimized structures with crystallographic data identifies outliers. For example, planar furanone rings in X-ray may appear puckered in solution due to solvent interactions .
Q. What stability considerations are critical for long-term storage of this compound?
- Methodological Answer : The compound is prone to hydrolysis under humid conditions. Storage in anhydrous solvents (e.g., acetonitrile) at -20°C in amber vials minimizes degradation. Accelerated stability studies (40°C/75% RH for 4 weeks) assess decomposition via HPLC. Antioxidants (e.g., BHT) may be added to prevent oxidation of the furan ring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
